3,3-Dimethyloctane

Catalog No.
S580778
CAS No.
4110-44-5
M.F
C10H22
M. Wt
142.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3-Dimethyloctane

CAS Number

4110-44-5

Product Name

3,3-Dimethyloctane

IUPAC Name

3,3-dimethyloctane

Molecular Formula

C10H22

Molecular Weight

142.28 g/mol

InChI

InChI=1S/C10H22/c1-5-7-8-9-10(3,4)6-2/h5-9H2,1-4H3

InChI Key

DBULLUBYDONGLT-UHFFFAOYSA-N

SMILES

CCCCCC(C)(C)CC

Canonical SMILES

CCCCCC(C)(C)CC

The exact mass of the compound 3,3-Dimethyloctane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.

3,3-Dimethyloctane (CAS 4110-44-5) is a highly branched C10H22 aliphatic hydrocarbon utilized primarily as a high-purity reference standard in petrochemical analysis and thermodynamic modeling. Characterized by a gem-dimethyl substitution at the third carbon, this liquid alkane exhibits a boiling point of 161 °C, a melting point of -53.99 °C, and a density of approximately 0.734 g/cm³[1]. In procurement contexts, it is predominantly sourced for Detailed Hydrocarbon Analysis (DHA) calibration mixtures, such as PiONA standards, where precise structural isomers are required to map gas chromatography retention times [2]. Additionally, its specific steric profile makes it a critical benchmark for evaluating the impact of branching on the cold-flow properties, viscosity, and cetane numbers of synthetic and aviation fuels [3].

Substituting 3,3-Dimethyloctane with its linear counterpart, n-decane, or a generic mixture of C10 isomers fundamentally compromises both analytical accuracy and thermodynamic modeling. In gas chromatography, the gem-dimethyl branching significantly reduces the molecule's interaction with non-polar stationary phases, shifting its Kovats retention index away from the n-decane baseline; using a generic C10 standard would therefore lead to the misidentification of critical isoparaffin peaks in ASTM D6729 fuel assays [1]. Furthermore, in fuel formulation studies, the branching structure disrupts solid-state packing, depressing the melting point by over 24 °C compared to n-decane. A generic linear substitute cannot replicate these cold-flow dynamics or the associated shifts in kinematic viscosity and ignition delay, rendering it unsuitable for advanced diesel or aviation fuel modeling [2].

Chromatographic Retention Shift for Isoparaffin Calibration

In analytical workflows utilizing non-polar capillary columns (e.g., DB-1, OV-1), 3,3-Dimethyloctane demonstrates a significantly reduced retention time compared to linear alkanes of the same molecular weight. Empirical data establishes its Kovats retention index at approximately 934 to 942, depending on the temperature program, directly contrasting with n-decane, which is defined exactly at 1000 [1]. This quantitative separation is critical for resolving complex hydrocarbon mixtures in spark ignition engine fuels.

Evidence DimensionKovats Retention Index (Non-polar column)
Target Compound Data934–942
Comparator Or Baselinen-Decane (1000)
Quantified DifferenceIndex reduction of 58–66 units
ConditionsIsothermal and temperature-programmed GC on non-polar stationary phases

Ensures precise peak assignment and calibration in Detailed Hydrocarbon Analysis (ASTM D6729/D6730) where generic C10 standards would cause misidentification.

Melting Point Depression for Cold-Flow Property Modeling

The gem-dimethyl branching at the C3 position of 3,3-Dimethyloctane introduces steric hindrance that severely limits intermolecular van der Waals interactions and efficient crystal lattice packing. Consequently, the compound exhibits a melting point of -53.99 °C, which is substantially lower than the -29.7 °C melting point of the linear isomer n-decane . This thermal behavior makes it an essential pure-component benchmark for modeling the low-temperature operability of middle distillates.

Evidence DimensionMelting Point
Target Compound Data-53.99 °C
Comparator Or Baselinen-Decane (-29.7 °C)
Quantified Difference24.29 °C lower melting point
ConditionsStandard atmospheric pressure

Provides a necessary structural benchmark for formulating aviation and diesel fuels that require strict low-temperature fluidity.

Volatility and Distillation Curve Alteration

The reduced surface area of the branched 3,3-Dimethyloctane molecule compared to linear C10 alkanes results in weaker intermolecular forces in the liquid phase, directly impacting its volatility. The compound boils at 161 °C, whereas n-decane boils at 174 °C . This 13 °C differential is highly relevant for high-temperature simulated distillation (HTSD) and for tuning the evaporation profiles of specialized solvent blends and synthetic fuels [1].

Evidence DimensionNormal Boiling Point
Target Compound Data161 °C
Comparator Or Baselinen-Decane (174 °C)
Quantified Difference13 °C reduction in boiling point
ConditionsStandard atmospheric pressure (760 mmHg)

Allows formulators to precisely adjust the distillation curve and flash point of hydrocarbon mixtures without altering the overall carbon number.

Detailed Hydrocarbon Analysis (DHA) and PiONA Calibration

Due to its precise and highly reproducible Kovats retention index, 3,3-Dimethyloctane is procured as a critical component in PiONA (Paraffins, Isoparaffins, Olefins, Naphthenes, Aromatics) reference standards. It enables analytical laboratories to accurately calibrate gas chromatography equipment for ASTM D6729, D6730, and D6733 methodologies, ensuring the correct identification of isoparaffin fractions in complex spark-ignition engine fuels and crude oil feedstocks [1].

Aviation and Diesel Fuel Cold-Flow Modeling

The significant melting point depression exhibited by 3,3-Dimethyloctane compared to linear alkanes makes it a highly valuable model compound in petrochemical research. It is utilized to study the trade-offs between cetane number and cold-flow operability (such as cloud point and pour point) in the development of next-generation synthetic and bio-derived middle distillates [2].

Validation of QSPR and NEMD Thermodynamic Models

In computational chemistry and chemical engineering, the specific steric profile and volatility of 3,3-Dimethyloctane are used to validate Quantitative Structure-Property Relationship (QSPR) models and Non-Equilibrium Molecular Dynamics (NEMD) simulations. Procuring the pure compound allows researchers to physically verify predicted values for kinematic viscosity, flash points, and liquid density of branched hydrocarbons against empirical data [3].

XLogP3

5.2

Boiling Point

161.2 °C

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (17.02%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (80.85%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (17.02%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (17.02%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

4110-44-5

Wikipedia

3,3-dimethyloctane

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]

Dates

Last modified: 08-15-2023

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